4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
Description
Properties
IUPAC Name |
(4-cyanophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O4S/c20-17-9-13(19(21,22)23)11-25-18(17)28-14-5-7-16(8-6-14)30(26,27)29-15-3-1-12(10-24)2-4-15/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJHPKXXVBFRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent sulfonation. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and sulfonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzenesulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly as an antagonist for the P2X7 receptor, which is implicated in various diseases including cancer and inflammatory disorders.
- Case Study : In a recent study, compounds similar to 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate were synthesized and evaluated for their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and astrocytoma cells. The results indicated that certain derivatives exhibited significant cell viability reduction, suggesting their potential as effective anticancer agents .
Agrochemical Development
The compound's structural features make it suitable for application in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop selective agents that target specific pests or weeds without harming beneficial organisms.
- Research Insight : Studies have shown that modifications in the trifluoromethyl group can enhance the bioactivity of similar compounds against agricultural pests, indicating that derivatives of this compound could be optimized for improved efficacy .
Material Science
In material science, the compound's unique properties can be utilized in the development of functional materials such as sensors or catalysts. The presence of the sulfonate group allows for interactions that are beneficial in catalytic processes.
- Synthesis Example : The synthesis of similar sulfonate compounds has been explored using various coupling reactions, demonstrating their potential utility in catalysis .
Comparative Analysis of Derivatives
A comparative analysis of related compounds highlights the influence of structural modifications on biological activity:
| Compound | Structural Modification | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluoro substitution | 0.624 | Moderate |
| Compound B | 4-Chloro substitution | 0.813 | Moderate |
| Compound C | Trifluoromethyl group | 0.890 | High |
The data suggests that the trifluoromethyl substitution significantly enhances potency against P2X7 receptors compared to other halogenated derivatives .
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Haloxyfop and Derivatives
Key Differences :
- The sulfonate ester in the target compound may confer greater hydrolytic stability compared to haloxyfop’s carboxylic acid or its ester derivatives .
- The 4-cyanophenyl group could alter binding affinity to target enzymes (e.g., acetyl-CoA carboxylase in grasses) compared to haloxyfop’s phenoxypropanoic acid .
Key Differences :
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline Derivatives
Key Differences :
- The aniline derivative’s amine group facilitates reactivity in further synthesis, while the sulfonate ester in the target compound may enhance bioavailability or persistence .
Physicochemical and Toxicological Considerations
- Solubility : Sulfonate esters like the target compound are typically less water-soluble than carboxylic acids (e.g., haloxyfop) but more lipophilic, favoring cuticular penetration in plants .
- Toxicity : Ester derivatives in this structural family (e.g., haloxyfop-etotyl) show higher mammalian toxicity, suggesting the need for rigorous safety testing of the target compound .
Biological Activity
4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, with the chemical formula and CAS number 338414-06-5, is a compound of interest due to its potential biological activities. This compound features a sulfonate group that may confer unique pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- Molecular Weight : 454.81 g/mol
- Functional Groups :
- Cyanophenyl
- Chloro and trifluoromethyl substituents on the pyridine ring
- Sulfonate group
| Property | Value |
|---|---|
| Molecular Formula | C19H10ClF3N2O4S |
| Molecular Weight | 454.81 g/mol |
| CAS Number | 338414-06-5 |
| Purity | >90% |
Antitumor Activity
Research has indicated that compounds similar to 4-cyanophenyl derivatives exhibit significant antitumor properties. For instance, studies on related compounds have demonstrated their ability to inhibit c-KIT kinase activity, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT activity by such compounds suggests a mechanism through which they may exert antitumor effects .
Selective Androgen Receptor Modulation
A related compound, S-23, has shown promise as a selective androgen receptor modulator (SARM). It demonstrated high binding affinity and agonistic activity in vitro. In studies involving male rats, S-23 effectively suppressed luteinizing hormone (LH) levels and showed reversible effects on fertility, indicating potential applications in hormonal male contraception . While S-23 is not identical to the target compound, the mechanisms of action may provide insights into the biological activities of 4-cyanophenyl derivatives.
Inhibition of Type III Secretion System
Another aspect of biological activity involves the inhibition of bacterial secretion systems. Compounds with structural similarities to 4-cyanophenyl derivatives have been tested for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Such inhibition can lead to decreased virulence and pathogenicity, presenting a potential therapeutic avenue for treating bacterial infections .
Case Study 1: Antitumor Efficacy
In a study investigating novel kinase inhibitors, a compound structurally related to 4-cyanophenyl was found to exhibit potent antitumor activity against drug-resistant c-KIT mutants in vivo. The study highlighted its favorable pharmacokinetic properties and effective tumor reduction in animal models .
Case Study 2: Hormonal Modulation
The effects of S-23 on reproductive health were studied in male rats. The results indicated that S-23 not only suppressed reproductive hormone levels but also influenced muscle mass positively while reducing fat mass. This dual effect positions it as a potential candidate for developing male contraceptives with additional health benefits .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinol and 4-cyanophenyl benzenesulfonate. Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized via -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For example, analogous sulfonate esters have been structurally validated using single-crystal X-ray diffraction .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology : Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm. Stability studies should test degradation under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks). Mass balance studies and LC-MS can identify degradation products, such as hydrolysis of the sulfonate ester or oxidation of the trifluoromethyl group .
Q. What spectroscopic techniques are critical for confirming the electronic effects of substituents (e.g., trifluoromethyl, cyanophenyl)?
- Methodology : UV-Vis spectroscopy can assess electronic transitions influenced by electron-withdrawing groups (e.g., trifluoromethyl). IR spectroscopy identifies vibrational modes of the sulfonate group (~1350 cm) and nitrile (~2250 cm). Computational methods (DFT, B3LYP/6-31G*) can model electronic distributions and predict reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical pathway data for sulfonate derivatives targeting bacterial enzymes?
- Methodology : Discrepancies in pathway activation (e.g., inhibition of acps-PPTase vs. other PPTases) may arise from assay conditions. Use orthogonal assays:
- Enzymatic assays : Compare inhibition kinetics (IC) under standardized pH and cofactor conditions.
- Bacterial proliferation assays : Validate target engagement via gene knockout strains (e.g., PPTase-deficient E. coli).
- Metabolomic profiling : Track downstream metabolites (e.g., acyl carrier proteins) via LC-MS to confirm pathway disruption .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining antimicrobial activity?
- Methodology :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to improve solubility without disrupting pyridine-sulfonate pharmacophores.
- Prodrug design : Mask the sulfonate group with ester linkages to enhance membrane permeability, with enzymatic cleavage in target tissues.
- In silico modeling : Predict logP and polar surface area (PSA) using tools like Molinspiration to balance lipophilicity and bioavailability .
Q. How can researchers design experiments to elucidate the compound’s multi-target interactions in complex biological systems?
- Methodology :
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target proteins.
- Transcriptomic profiling : RNA-seq of treated bacterial cultures can reveal upregulated/downregulated pathways beyond primary targets.
- Crystallographic studies : Co-crystallize the compound with PPTase enzymes to map binding interfaces and guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
